
Fluorescein-PEG5-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescein-PEG5-NHS ester: is a compound that combines fluorescein, a widely used fluorescent dye, with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester group. This compound is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker, facilitating the synthesis of PROTAC molecules. The PEG linker enhances solubility in aqueous media, while the NHS ester group enables efficient labeling of primary amines in proteins and antibodies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG5-NHS ester typically involves the conjugation of fluorescein with a PEG linker, followed by the introduction of the NHS ester group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure efficient coupling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions: Fluorescein-PEG5-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and antibodies .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), organic solvents (DMF, DMSO)
Conditions: pH 7.0 to 9.0, room temperature
Major Products: The major product formed from the reaction of this compound with primary amines is a fluorescein-labeled protein or antibody. This product retains the fluorescent properties of fluorescein, allowing for easy detection and analysis .
科学研究应用
Chemistry: Fluorescein-PEG5-NHS ester is used in the synthesis of PROTAC molecules, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. This application is crucial for developing targeted therapies for various diseases .
Biology: In biological research, this compound is used to label proteins and antibodies for fluorescence microscopy, flow cytometry, and immunofluorescence assays. These techniques are essential for studying cellular processes and protein interactions .
Medicine: In medical research, this compound is used to develop diagnostic tools and therapeutic agents. Its ability to label specific proteins makes it valuable for imaging and tracking disease biomarkers .
Industry: In the industrial sector, this compound is used in the production of fluorescent probes and sensors. These products are used in various applications, including environmental monitoring and quality control .
作用机制
Fluorescein-PEG5-NHS ester exerts its effects through the formation of stable amide bonds with primary amines in proteins and antibodies. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the fluorescein-PEG linker to the target molecule. This labeling process allows for the visualization and tracking of the labeled proteins in various assays and imaging techniques .
相似化合物的比较
- Fluorescein-PEG3-NHS ester
- Fluorescein-PEG4-NHS ester
- Fluorescein-PEG6-NHS ester
Comparison: Fluorescein-PEG5-NHS ester is unique due to its specific PEG linker length, which provides an optimal balance between solubility and flexibility. Compared to shorter PEG linkers (e.g., PEG3, PEG4), PEG5 offers better solubility in aqueous media, while longer PEG linkers (e.g., PEG6) may introduce excessive flexibility, potentially affecting the stability of the labeled proteins .
属性
分子式 |
C38H41N3O14S |
|---|---|
分子量 |
795.8 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H41N3O14S/c42-25-2-5-29-31(22-25)53-32-23-26(43)3-6-30(32)38(29)28-4-1-24(21-27(28)36(47)54-38)40-37(56)39-10-12-49-14-16-51-18-20-52-19-17-50-15-13-48-11-9-35(46)55-41-33(44)7-8-34(41)45/h1-6,21-23,42-43H,7-20H2,(H2,39,40,56) |
InChI 键 |
SBHQUOCPGORZNI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
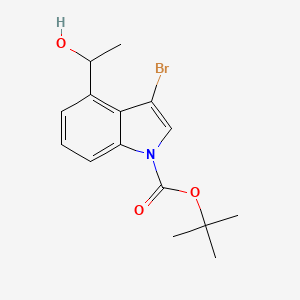
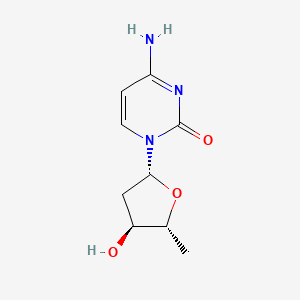
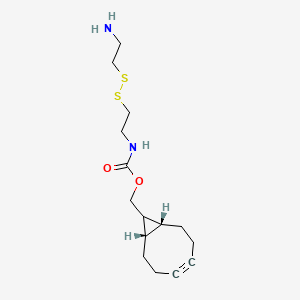
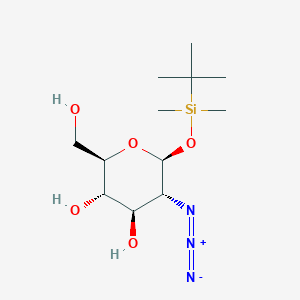

![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
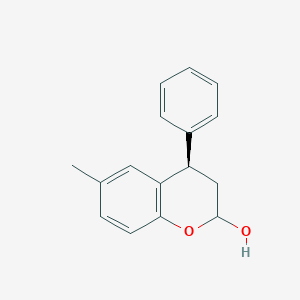
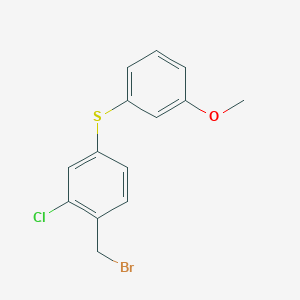

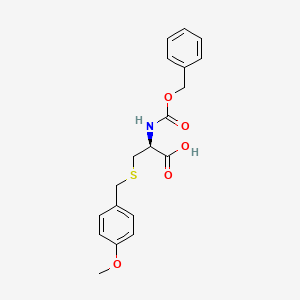
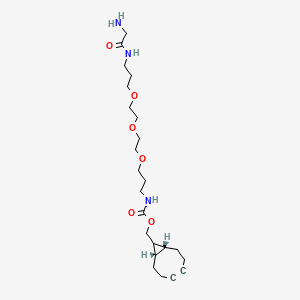
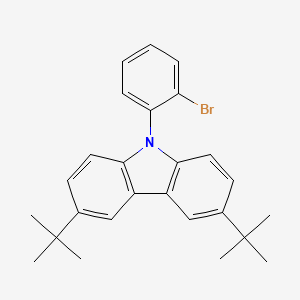
![tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B11828651.png)
